2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzamide
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Overview
Description
2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzamide is an organic compound that features a benzamide core substituted with a chlorine atom and a cyclopropyl-hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzoyl chloride and 2-cyclopropyl-2-hydroxypropylamine.
Acylation Reaction: The 2-chlorobenzoyl chloride is reacted with 2-cyclopropyl-2-hydroxypropylamine in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants and solvents.
Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and reaction time.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Scientific Research Applications
2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and anticancer agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as apoptosis or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-cyclopropylbenzamide: Lacks the hydroxypropyl group, which may affect its reactivity and biological activity.
N-(2-cyclopropyl-2-hydroxypropyl)benzamide: Lacks the chlorine atom, which may influence its chemical properties and interactions.
Uniqueness
2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzamide is unique due to the presence of both the chlorine atom and the cyclopropyl-hydroxypropyl group, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(17,9-6-7-9)8-15-12(16)10-4-2-3-5-11(10)14/h2-5,9,17H,6-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNFXXOAXPHDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1Cl)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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